Stannane, tributyl-1-propenyl-
Description
Contextualization within Modern Organotin Chemistry
The field of organotin chemistry, which studies compounds with tin-carbon bonds, has a rich history dating back to the mid-19th century. Its inception is often credited to Edward Frankland's isolation of diethyltin (B15495199) diiodide in 1849, followed by Carl Löwig's synthesis of alkyltin compounds from a tin-sodium alloy and alkyl halides in 1852. lupinepublishers.comeuropub.co.uklupinepublishers.com These early discoveries laid the groundwork for a field that would expand dramatically in the 20th century.
A significant resurgence in organotin chemistry occurred in the 1950s, largely driven by the work of van der Kerk and his colleagues, who uncovered widespread industrial applications for these compounds, such as stabilizers for polyvinyl chloride (PVC) and as biocides. lupinepublishers.comlupinepublishers.com This era of discovery broadened the scope of organotin chemistry beyond simple synthesis to include a deep exploration of their reactivity and utility.
Within this broad field, tetraorganostannanes like Tributyl(1-propenyl)stannane (R₄Sn) are fundamental. They are noted for their stability in air and moisture, a feature that makes them convenient to handle, purify, and store. organicreactions.org They are key precursors and reagents in a multitude of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis. organicreactions.org
Strategic Importance of Tributyl(1-propenyl)stannane in Advanced Organic Synthesis
The strategic value of Tributyl(1-propenyl)stannane lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. wikipedia.orgikm.org.my This reaction has become an indispensable tool for the formation of carbon-carbon bonds, allowing for the precise and efficient construction of complex molecular architectures. ikm.org.myharvard.edu
The Stille reaction involves the coupling of an organostannane with an organic electrophile (commonly an organic halide or triflate) in the presence of a palladium catalyst. wikipedia.org The reaction is prized for its high tolerance of a wide variety of functional groups, which often eliminates the need for cumbersome protection-deprotection steps in a synthetic sequence. organicreactions.org
Key Research Findings and Applications:
Construction of Fused Ring Systems: Research has shown that a palladium(0) catalyst can initiate cascade polycyclization reactions between bromo-1,6-enynes and Tributyl(1-propenyl)stannane. This powerful process achieves the formation of three new carbon-carbon bonds and two rings in a single synthetic step, showcasing the reagent's utility in rapidly building molecular complexity. musechem.com
Synthesis of β-Methylstyrenes: A one-pot sequential strategy has been developed that combines a Stille cross-coupling of allyltributylstannane (B1265786) with aryl halides, followed by an in situ isomerization to form β-methylstyrenes. While the initial reactant is the allyl isomer, this research highlights the stability of the propenyl stannane (B1208499) and the general utility of such reagents in sequential catalytic processes. rsc.org
Synthesis of Sulfones: Palladium-catalyzed cross-coupling reactions between various substituted vinylstannanes, including (E)- and (Z)-isomers of propenylstannanes, and sulfonyl chlorides provide a direct, single-step method for preparing vinyl sulfones. lookchem.com These reactions generally proceed in good yields and tolerate diverse functionalities, demonstrating the versatility of the stannane reagent. lookchem.com
Natural Product Synthesis: The reliability of the Stille reaction has made it a go-to method in the total synthesis of complex natural products. For instance, in the synthesis of (+)-Ryanodol, a palladium-catalyzed cross-coupling between an advanced intermediate and a propenylstannane was used to install the final three carbons of the target molecule. nih.gov Similarly, Tributyl(1-propenyl)stannane is identified as a reagent for the production of Englerin A, a compound with potential therapeutic applications. lookchem.com
The ability of the 1-propenyl group to be transferred with high fidelity and under mild, functional-group-tolerant conditions makes Tributyl(1-propenyl)stannane a strategically important building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic materials. lookchem.comorganicreactions.org
Structure
2D Structure
Properties
CAS No. |
66680-85-1 |
|---|---|
Molecular Formula |
C15H32Sn |
Molecular Weight |
331.12 g/mol |
IUPAC Name |
tributyl(prop-1-enyl)stannane |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1,3H,2H3; |
InChI Key |
FJXYMVBFBYAWDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl 1 Propenyl Stannane
Established Preparative Routes to Tributyl(1-propenyl)stannane
The synthesis of tributyl(1-propenyl)stannane has been achieved through several well-established methods, primarily involving hydrostannylation and transmetallation reactions. These routes offer reliable access to the target compound, with options for controlling the stereochemistry of the propenyl group.
Hydrostannylation Approaches to Vinylic Stannanes
Hydrostannylation involves the addition of a tin hydride, most commonly tributyltin hydride, across a carbon-carbon triple bond. ucl.ac.uk This method is a direct and atom-economical way to generate vinylic stannanes. The reaction can be initiated by radical initiators or catalyzed by transition metals, influencing the regioselectivity and stereoselectivity of the product. ucl.ac.uknih.gov
For the synthesis of tributyl(1-propenyl)stannane, the hydrostannylation of propyne (B1212725) with tributyltin hydride serves as a key reaction. The conditions of the reaction, such as the choice of catalyst or initiator, determine the isomeric composition of the resulting tributyl(1-propenyl)stannane. nih.gov Palladium complexes, for instance, are known to catalyze the syn-addition of the tin hydride to the alkyne, leading to the formation of the (E)-isomer. nih.govlookchem.com Radical-initiated hydrostannylation, on the other hand, can lead to a mixture of (E) and (Z) isomers. nih.gov
| Catalyst/Initiator | Predominant Stereochemistry | Typical Substrates | Key Features |
| Palladium Catalysts | syn-addition (E-isomer) | Terminal and Internal Alkynes | High regioselectivity and stereoselectivity. nih.govlookchem.com |
| Radical Initiators (e.g., AIBN) | Mixture of syn and anti-addition (E/Z mixture) | Terminal and Internal Alkynes | Can be less selective; outcome depends on substrate and conditions. nih.gov |
| Molybdenum Catalysts | anti-addition (Z-isomer for some substrates) | Terminal Alkynes | Offers alternative stereoselectivity. lookchem.com |
Transmetallation Strategies for Propenyl-Tin Bond Formation
Transmetallation provides another powerful route to tributyl(1-propenyl)stannane. This process involves the reaction of an organometallic reagent containing a propenyl group with a tributyltin halide, typically tributyltin chloride. rsc.org Common organometallic precursors include propenyllithium or propenyl Grignard reagents. orgsyn.org
The generation of the propenyl organometallic species is a critical first step. For instance, propenyllithium can be formed through the reaction of a propenyl halide with lithium metal or via a tin-lithium exchange from a pre-existing vinylstannane. arkat-usa.org The subsequent reaction with tributyltin chloride then yields tributyl(1-propenyl)stannane. orgsyn.org This method is particularly useful for synthesizing specific isomers if the starting propenylmetallic reagent is stereochemically defined. arkat-usa.org
Stereoselective Synthesis of Tributyl(1-propenyl)stannane Isomers (E/Z configurations)
The control over the geometry of the double bond in tributyl(1-propenyl)stannane is crucial for its application in stereospecific cross-coupling reactions. upol.cz
Synthesis of (E)-Tributyl(1-propenyl)stannane: The (E)-isomer is commonly synthesized via the palladium-catalyzed hydrostannylation of propyne, which proceeds with high syn-selectivity. nih.govlookchem.com Another effective method involves the hydroboration of an alkyne followed by a boron-tin transmetallation. This one-pot procedure, using reagents like dicyclohexylborane (B74569) and tributyltin methoxide, can yield the (E)-vinylstannane with high stereoselectivity. orgsyn.org
Synthesis of (Z)-Tributyl(1-propenyl)stannane: The synthesis of the (Z)-isomer can be more challenging. One approach involves the bromoboration of propyne with boron tribromide, which proceeds with high syn-selectivity to give (Z)-2-bromo-1-propenyldibromoborane. organic-chemistry.org This intermediate can then be converted to a more stable boronate ester, which can undergo a Negishi coupling with an organozinc reagent, followed by further transformations to access the desired (Z)-alkene structure. organic-chemistry.org While not a direct synthesis of (Z)-tributyl(1-propenyl)stannane, this methodology highlights a strategy for obtaining Z-trisubstituted alkenes, a class of compounds for which (Z)-vinylstannanes are key precursors. organic-chemistry.org
Novel and Emerging Synthetic Pathways for Tributyl(1-propenyl)stannane Derivatives
While established methods are robust, research continues to explore more efficient, safer, and environmentally benign synthetic routes.
Radical-Mediated Synthesis of Organostannanes
Recent advancements in radical chemistry have provided new avenues for the synthesis of organostannanes. researchgate.netunipv.itum.esum.es These methods often operate under mild conditions and can offer alternative selectivities compared to traditional ionic pathways. researchgate.net Photochemical methods, for example, can mediate the stannylation of aryl and alkenyl halides. researchgate.net While the direct application to tributyl(1-propenyl)stannane is an area of ongoing research, the principles of radical-mediated C-Sn bond formation hold promise for future synthetic strategies. researchgate.net These reactions often involve the generation of a carbon-centered radical which then reacts with a tin-containing species. researchgate.netorganic-chemistry.org
Flow Chemistry Applications in Stannane (B1208499) Synthesis
Flow chemistry is emerging as a powerful tool in chemical synthesis, offering advantages in terms of safety, scalability, and reaction control. vapourtec.comstolichem.comacs.org The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow reactor can lead to improved yields and selectivities. stolichem.comrsc.org For organometallic reactions, including the synthesis of stannanes, flow chemistry can enable the safe handling of reactive intermediates and the efficient mixing of reagents. acs.org While specific applications to the synthesis of tributyl(1-propenyl)stannane are not yet widely reported, the translation of established batch syntheses, such as hydrostannylation or transmetallation, into continuous flow processes is a logical and promising direction for future development. rsc.orgresearchgate.net This could lead to more efficient and scalable production of this important organotin reagent.
Reactivity and Mechanistic Insights of Tributyl 1 Propenyl Stannane
Fundamental Reaction Pathways of the Propenyl-Tin Moiety
Tributyl(1-propenyl)stannane, an organotin compound, exhibits a versatile reactivity profile, participating in both radical and polar reactions. The nature of the carbon-tin bond allows for distinct mechanistic pathways, making it a valuable reagent in organic synthesis.
Radical-Mediated Transformations Involving Tributyl(1-propenyl)stannane
The carbon-tin bond in tributyl(1-propenyl)stannane is susceptible to homolytic cleavage, initiating radical chain processes. This reactivity is central to its application in various carbon-carbon bond-forming reactions.
Homolytic cleavage is a bond-breaking process where each atom of the bond retains one of the shared electrons, resulting in the formation of two radical species. fiveable.mepressbooks.pub This process can be initiated by heat, light, or radical initiators like peroxides or azo compounds. fiveable.me The relatively weak carbon-tin bond in tributyl(1-propenyl)stannane can undergo homolytic cleavage to generate a tributyltin radical and a propenyl radical.
These generated radicals are highly reactive intermediates that can participate in subsequent propagation steps, leading to a chain reaction. fiveable.me Radical chain processes are a hallmark of many radical reactions and enable the efficient conversion of reactants to products. fiveable.me The stability of the resulting radical species is a crucial factor influencing the likelihood of homolytic cleavage. fiveable.me
In the context of tributyl(1-propenyl)stannane, the tributyltin radical can abstract an atom (e.g., a halogen) from another molecule, generating a new carbon-centered radical. This new radical can then react with another molecule of tributyl(1-propenyl)stannane to regenerate the tributyltin radical, thus propagating the chain. These reactions are often very rapid and can lead to the formation of complex molecules.
Radical reactions involving tributyl(1-propenyl)stannane can exhibit stereoselectivity, although radical reactions often lead to a loss of stereochemistry due to the typically pyramidal and rapidly inverting nature of radical intermediates. rutgers.edu However, in certain cases, stereochemical control can be achieved.
For instance, in radical addition reactions, the incoming radical may preferentially attack one face of the double bond of the propenyl group, leading to a diastereoselective or enantioselective outcome. This can be influenced by steric hindrance or the presence of chiral auxiliaries.
Furthermore, in intramolecular radical cyclization reactions, the stereochemistry of the newly formed ring is often controlled by the transition state geometry, which seeks to minimize steric interactions. The "exo" cyclization, leading to the formation of a five-membered ring, is often favored over the "endo" cyclization. rutgers.edu
Polar and Ionic Reactions of Tributyl(1-propenyl)stannane
Beyond radical pathways, the polar nature of the carbon-tin bond in tributyl(1-propenyl)stannane allows for its participation in ionic reactions, particularly those involving organolithium reagents.
Tin-lithium exchange is a powerful method for generating organolithium reagents. arkat-usa.org In this reaction, an organostannane reacts with an organolithium reagent, typically an alkyllithium like n-butyllithium, to form a new organolithium species and a tetraalkyltin byproduct. arkat-usa.org This transmetalation reaction is generally rapid, even at low temperatures, and establishes an equilibrium that favors the formation of the more stable organolithium compound. arkat-usa.org
The reaction of tributyl(1-propenyl)stannane with n-butyllithium results in the formation of propenyllithium and tetrabutyltin. Propenyllithium is a potent nucleophile and a strong base, making it a valuable reagent for creating new carbon-carbon bonds through reactions with various electrophiles. wikipedia.org This method offers advantages over other techniques for generating organolithiums, such as the absence of potentially reactive byproducts like alkyl halides. arkat-usa.org The generated propenyllithium can then be used in a variety of synthetic applications, including additions to carbonyl compounds and other electrophilic species. wikipedia.orgnih.gov
The rate and efficiency of the tin-lithium exchange can be influenced by the solvent and the specific organolithium reagent used. nih.gov
Electrophilic substitution reactions involve an electrophile displacing a functional group on a molecule. scribd.com In the case of tributyl(1-propenyl)stannane, the propenyl group can be susceptible to electrophilic attack. The carbon-tin bond can be cleaved by strong electrophiles, leading to the substitution of the tributylstannyl group with the electrophile.
This type of reaction allows for the introduction of various functional groups onto the propenyl moiety. The regioselectivity of the electrophilic attack is influenced by the electronic properties of the double bond and the nature of the electrophile.
Stereochemical Control and Stereoselectivity in Tributyl(1-propenyl)stannane Chemistry
The geometry of the double bond in tributyl(1-propenyl)stannane, which exists as both (E) and (Z) isomers, plays a crucial role in determining the stereochemical outcome of its reactions. This control over stereochemistry is a cornerstone of its utility in modern organic synthesis, allowing for the construction of complex molecules with a high degree of precision. The stereoselectivity of reactions involving this organostannane is influenced by a variety of factors, including the specific isomer used, the nature of the reaction partner, the catalyst, and the reaction conditions.
Organometallic transformations involving tributyl(1-propenyl)stannane often proceed with a high degree of diastereoselectivity, meaning that one diastereomer of the product is preferentially formed over others. msu.edu This is particularly evident in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, where the configuration of the propenyl unit is typically retained in the product. wikipedia.orgorganic-chemistry.org
For instance, the coupling of (E)-tributyl(1-propenyl)stannane with an organic halide will predominantly yield the (E)-alkene, while the (Z)-isomer will afford the (Z)-alkene. This stereospecificity is a consequence of the reaction mechanism, which involves a series of steps that preserve the geometry of the double bond.
Furthermore, in reactions with chiral substrates, the inherent chirality of the starting material can influence the stereochemical outcome, leading to the formation of one diastereomer in excess. This substrate-controlled diastereoselectivity is a powerful tool for asymmetric synthesis.
A notable example of diastereoselectivity is observed in the Lewis acid-promoted reactions of substituted propenylstannanes with aldehydes. For example, the reaction of 2-(1-alkoxyalkyl)propenylstannanes with aldehydes, in the presence of tin(IV) halides, demonstrates useful 1,4-asymmetric induction. rsc.orgrsc.org The transmetalation of the stannane (B1208499) with the tin(IV) halide generates an allyltin (B8295985) trihalide intermediate which then reacts with the aldehyde to produce the product with a specific stereochemistry. rsc.org
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Diastereomeric Ratio (d.r.) | Reference |
| 2-(1-Benzyloxyethyl)propenylstannane | Benzaldehyde | SnBr₄ | 85:15 | rsc.org |
| 2-(1-Benzyloxyethyl)propenylstannane | Isobutyraldehyde | SnBr₄ | 90:10 | rsc.org |
| 2-(1-Methoxy-1-methylethyl)propenylstannane | Benzaldehyde | SnCl₄ | 70:30 | rsc.org |
Chiral induction, also known as asymmetric induction, refers to the preferential formation of one enantiomer or diastereomer over the other, driven by the presence of a chiral feature in the substrate, reagent, catalyst, or solvent. msu.eduwikipedia.org In the context of propenyl stannanes, chiral induction allows for the synthesis of enantiomerically enriched products from achiral or racemic starting materials.
One common strategy to achieve chiral induction is the use of a chiral catalyst. wikipedia.org In palladium-catalyzed reactions, chiral phosphine (B1218219) ligands can be employed to create a chiral environment around the metal center. This chiral pocket can then differentiate between the two prochiral faces of the propenyl group or the reaction partner, leading to an enantioselective transformation.
Another approach involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. This chiral auxiliary directs the stereochemical course of the reaction and is subsequently removed to afford the desired enantiomerically enriched product.
Furthermore, the substrate itself can possess a chiral center that directs the stereochemistry of the reaction. This is a form of internal asymmetric induction. For example, the reaction of a chiral aldehyde with an achiral propenyl stannane can lead to the formation of a diastereomerically enriched product due to the steric and electronic influence of the existing stereocenter in the aldehyde. capes.gov.br Research has shown that the reaction of 2-(1-alkoxyalkyl)propenylstannanes with aldehydes, promoted by tin(IV) halides, can result in significant 1,4-asymmetric induction. rsc.org
The development of methods for chiral induction in reactions of propenyl stannanes is an active area of research, as it provides a powerful means to access a wide range of stereochemically defined building blocks for the synthesis of natural products and pharmaceuticals. nih.gov
| Propenyl Stannane Derivative | Aldehyde | Chiral Influence | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference |
| (E)-Tributyl(1-propenyl)stannane | Chiral α-substituted aldehyde | Substrate Control | High d.r. | capes.gov.br |
| 2-(1-Benzyloxyethyl)propenylstannane | Benzaldehyde | Internal Asymmetric Induction | 85:15 d.r. | rsc.org |
| Tributyl(1-propenyl)stannane | Various | Chiral Ligand on Pd Catalyst | Varies with ligand and substrate | conicet.gov.ar |
Applications of Tributyl 1 Propenyl Stannane in Complex Molecule Synthesis
Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular targets. Tributyl(1-propenyl)stannane serves as a potent tool in this endeavor, primarily through palladium-catalyzed reactions that facilitate the coupling of its 1-propenyl moiety with a variety of organic electrophiles.
Palladium-Catalyzed Stille Cross-Coupling with Tributyl(1-propenyl)stannane
The Stille cross-coupling reaction is a powerful method for forging carbon-carbon bonds, involving the reaction of an organostannane with an organic halide or triflate in the presence of a palladium catalyst. chemical-suppliers.euwikipedia.orgorganic-chemistry.org While the broader applications of various organostannanes in Stille couplings are well-documented, specific examples detailing the use of Tributyl(1-propenyl)stannane are less prevalent in readily available scientific literature. However, the general principles of the Stille reaction provide a framework for understanding its potential applications.
In a typical Stille coupling, Tributyl(1-propenyl)stannane would be expected to react with aryl and vinyl halides (iodides, bromides) and triflates to introduce a 1-propenyl group onto the aromatic or vinylic core. chemical-suppliers.euchemsrc.com The reaction proceeds via a catalytic cycle involving oxidative addition of the organic halide/triflate to a Pd(0) species, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
Detailed research findings specifically employing Tributyl(1-propenyl)stannane in these couplings are not widely reported. However, related studies with similar vinylstannanes suggest that such reactions would be feasible and synthetically useful. For instance, the coupling of vinyl triflates with various organostannanes is a well-established synthetic protocol. chemsrc.com
Table 1: Hypothetical Stille Coupling Reactions of Tributyl(1-propenyl)stannane
| Aryl/Vinyl Halide/Triflate | Catalyst | Ligand | Solvent | Product |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 1-Propenylbenzene |
| 4-Bromotoluene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 1-Methyl-4-(1-propenyl)benzene |
| 1-Iodocyclohexene | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 1-(1-Propenyl)cyclohexene |
| Cyclohexenyl triflate | Pd(PPh₃)₄ | PPh₃ | NMP | 1-(1-Propenyl)cyclohexene |
Note: This table is illustrative and based on general knowledge of the Stille reaction, as specific data for Tributyl(1-propenyl)stannane is limited.
A key advantage of the Stille reaction is its high degree of regio- and stereospecificity. The geometry of the double bond in the vinylstannane is typically retained in the coupled product. Therefore, the use of either the (E)- or (Z)-isomer of Tributyl(1-propenyl)stannane would be expected to lead to the corresponding (E)- or (Z)-alkene product with high fidelity. This stereochemical control is crucial in the synthesis of complex molecules where the geometry of double bonds is critical for biological activity or for subsequent stereoselective transformations.
While specific studies on the regio- and stereospecificity of Tributyl(1-propenyl)stannane in Stille couplings are scarce, the well-established mechanism of the Stille reaction strongly supports the retention of stereochemistry.
Carbopalladation Reactions with Tributyl(1-propenyl)stannane
Carbopalladation is a fundamental process in palladium-catalyzed reactions where a carbon-palladium bond adds across a carbon-carbon multiple bond. While the direct carbopalladation of Tributyl(1-propenyl)stannane itself is not a commonly reported transformation, the 1-propenyl moiety can participate in cascade reactions that involve an initial carbopalladation step. For instance, an aryl or vinyl palladium species, generated in situ from an aryl/vinyl halide and a palladium catalyst, could potentially add to a suitable acceptor, with the resulting organopalladium intermediate then being intercepted by Tributyl(1-propenyl)stannane in a subsequent Stille-type coupling.
Detailed investigations into such carbopalladation cascades involving Tributyl(1-propenyl)stannane are not readily found in the existing literature.
Allylation and Related Addition Reactions
Allyltributylstannanes are well-known for their utility in allylation reactions, where they act as nucleophilic sources of the allyl group for addition to electrophiles such as aldehydes, ketones, and imines. researchgate.netresearchgate.net Although Tributyl(1-propenyl)stannane is a vinylstannane and not an allylstannane, its structural isomer, tributyl(allyl)stannane, is a prominent reagent in this class of reactions. The reactivity of Tributyl(1-propenyl)stannane in addition reactions is expected to be significantly different from its allylic counterpart. It would primarily function as a vinyl nucleophile in palladium-catalyzed cross-coupling reactions rather than in direct additions to carbonyls in the manner of an allylstannane.
Synthesis of Heterocyclic and Carbocyclic Scaffolds
The construction of heterocyclic and carbocyclic ring systems is a central theme in the synthesis of natural products and medicinally important compounds. Organostannanes have been employed in various strategies to achieve these goals.
The application of Tributyl(1-propenyl)stannane specifically for the synthesis of heterocyclic and carbocyclic scaffolds is not extensively documented. However, related organostannanes have been utilized in cyclization reactions. For instance, intramolecular Stille couplings of appropriately functionalized substrates bearing both an organostannane and a halide or triflate group are a powerful method for ring formation. A hypothetical strategy could involve a molecule containing a 1-propenyltributylstannyl group and a suitably positioned leaving group, which upon palladium catalysis, could undergo intramolecular cyclization to form a carbocyclic or heterocyclic ring.
For example, a substrate with a 1-propenylstannane and an aryl iodide connected by a flexible tether could, in principle, cyclize via an intramolecular Stille reaction to form a fused or bridged ring system. Similarly, the synthesis of heterocyclic compounds could be envisaged through related intramolecular coupling strategies. researchgate.net
Annulation and Cycloaddition Reactions Employing Propenyl Stannanes
Annulation and cycloaddition reactions are powerful strategies for the construction of cyclic and polycyclic frameworks, which are common motifs in biologically active compounds. While specific examples detailing the participation of tributyl(1-propenyl)stannane in these transformations are not extensively documented, the reactivity of the vinylstannane moiety suggests its potential utility in such reactions, analogous to other unsaturated organostannanes and related vinyl derivatives.
Cycloaddition Reactions:
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of six-membered ring synthesis. wikipedia.orgmasterorganicchemistry.comaccessscience.com In this context, tributyl(1-propenyl)stannane can be envisioned to act as a dienophile. The presence of the tributylstannyl group can influence the reactivity and selectivity of the cycloaddition. For instance, related alkynylstannanes have been shown to participate in 1,3-dipolar cycloaddition reactions with reagents like diazomethane (B1218177) and phenylazide to furnish various five-membered heterocyclic compounds. researchgate.net This suggests that the double bond in tributyl(1-propenyl)stannane could similarly react with 1,3-dipoles to generate functionalized cyclic structures.
The table below illustrates the types of cycloaddition reactions where propenyl stannanes or their analogs could be employed.
| Reaction Type | Reactant 1 | Reactant 2 | Potential Product |
| Diels-Alder | Conjugated Diene | Tributyl(1-propenyl)stannane | Stannylated Cyclohexene Derivative |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Tributyl(1-propenyl)stannane | Stannylated Heterocycle (e.g., Triazoline) |
| [2+2] Cycloaddition | Ketene or activated alkene | Tributyl(1-propenyl)stannane | Stannylated Cyclobutane Derivative |
Annulation Reactions:
Annulation strategies, such as the Robinson annulation, are fundamental for the construction of fused ring systems. wikipedia.org The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.org A vinylstannane like tributyl(1-propenyl)stannane, after conversion to a more nucleophilic species (e.g., a vinyllithium (B1195746) or vinylcuprate reagent via transmetalation), could potentially act as the Michael donor. The resulting stannylated enolate could then participate in the subsequent ring-closing reaction.
Furthermore, palladium-catalyzed annulation reactions have emerged as powerful tools in organic synthesis. nih.govmdpi.com These reactions often involve the formation of a metalacyclic intermediate. nih.gov It is conceivable that tributyl(1-propenyl)stannane could participate in such catalytic cycles, leading to the formation of various carbocyclic and heterocyclic ring systems.
Role in Natural Product Synthesis Strategies
The Stille cross-coupling reaction, which involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, is a powerful and widely used method in the synthesis of complex natural products. wikipedia.orgresearchgate.netorgsyn.orgorganic-chemistry.org The mild reaction conditions, tolerance of a wide range of functional groups, and the stability of organostannane reagents contribute to the broad applicability of this reaction. wikipedia.orgresearchgate.net Tributyl(1-propenyl)stannane, as a vinylstannane, is a valuable coupling partner in Stille reactions, enabling the introduction of a propenyl group into complex molecular scaffolds.
The utility of the Stille coupling in natural product synthesis is exemplified by its application in the total synthesis of numerous complex molecules, including macrolide antibiotics, alkaloids, and polyether natural products. For instance, the synthesis of the ansamycin (B12435341) antibiotic (+)-mycotrienol utilized a late-stage tandem Stille-type macrocycle coupling. wikipedia.org Similarly, the total synthesis of quadrigemine C involved a double Stille cross-metathesis reaction. wikipedia.org These examples underscore the power of the Stille reaction in constructing challenging carbon-carbon bonds in the final stages of a synthesis.
The following table highlights some natural products where the Stille coupling, a key reaction of tributyl(1-propenyl)stannane, has been instrumental in their total synthesis.
| Natural Product | Class | Key Synthetic Step |
| (+)-Mycotrienol | Ansamycin Antibiotic | Intramolecular Stille macrocyclization |
| Quadrigemine C | Alkaloid | Intermolecular Stille cross-coupling |
| Rapamycin | Macrolide | Stille coupling for fragment connection |
| Dynemicin A | Antitumor Antibiotic | Stille coupling for enediyne core construction |
The synthesis of macrolide antibiotics, a class of clinically important therapeutic agents, often relies on convergent strategies where complex fragments are assembled in the later stages of the synthesis. nih.govnih.govescholarship.org The Stille coupling, with reagents like tributyl(1-propenyl)stannane, provides a reliable method for connecting such fragments, tolerating the sensitive functional groups often present in these molecules.
Development of Advanced Synthetic Reagents and Building Blocks
Tributyl(1-propenyl)stannane is not only a valuable reagent in its own right but also serves as a versatile building block for the preparation of other advanced synthetic intermediates. The reactivity of both the carbon-tin bond and the propenyl moiety can be exploited to generate a diverse array of functionalized reagents.
Synthesis of Tributyl(1-propenyl)stannane and Related Vinylstannanes:
The preparation of vinylstannanes can be achieved through several methods. A common approach is the hydrostannylation of alkynes with tributyltin hydride, which can be catalyzed by palladium complexes or initiated by radical initiators. organic-chemistry.org This method allows for the stereoselective synthesis of either the (E)- or (Z)-isomer of the vinylstannane depending on the reaction conditions and the catalyst used. organic-chemistry.org
| Synthesis Method | Starting Material | Reagent | Key Feature |
| Hydrostannylation | Propyne (B1212725) | Tributyltin hydride | Control over stereochemistry |
| Grignard Reaction | 1-Propenylmagnesium bromide | Tributyltin chloride | Readily available starting materials |
| Lithiation | 1-Bromopropene | n-Butyllithium, then Tributyltin chloride | Generation of a vinyllithium intermediate |
Transformation into Other Organometallic Reagents:
One of the most valuable transformations of tributyl(1-propenyl)stannane is its transmetalation to other organometallic reagents. Treatment with an organolithium reagent, such as n-butyllithium, results in a tin-lithium exchange to generate the corresponding 1-propenyllithium. This highly reactive vinyllithium species can then be used in a variety of subsequent reactions, including addition to carbonyl compounds and other electrophiles.
Furthermore, the vinyllithium can be transmetalated with copper(I) salts to form a vinylcuprate reagent. Vinylcuprates are softer nucleophiles than vinyllithiums and are particularly useful for conjugate addition reactions to α,β-unsaturated carbonyl compounds. This two-step process, from vinylstannane to vinyllithium to vinylcuprate, significantly expands the synthetic utility of the initial propenyl stannane (B1208499) building block.
Functionalization of the Propenyl Group:
The double bond in tributyl(1-propenyl)stannane can also be a site for further functionalization. For example, epoxidation of the double bond would lead to a stannylated epoxide, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups at either the α- or β-position to the tin atom. Dihydroxylation of the double bond would yield a stannylated diol, another valuable building block for further synthetic manipulations. These transformations allow for the conversion of a simple hydrocarbon appendage into a more complex and functionalized moiety, thereby increasing the value of tributyl(1-propenyl)stannane as a synthetic precursor.
Advanced Spectroscopic and Analytical Characterization of Tributyl 1 Propenyl Stannane and Its Reaction Products
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of tributyl(1-propenyl)stannane in solution. Through the analysis of various NMR-active nuclei (¹H, ¹³C, and ¹¹⁹Sn), it is possible to determine the precise connectivity, configuration, and conformational dynamics of the molecule.
Tributyl(1-propenyl)stannane can exist as two distinct stereoisomers: (E)-tributyl(1-propenyl)stannane (trans) and (Z)-tributyl(1-propenyl)stannane (cis). ¹H NMR spectroscopy is particularly effective in distinguishing between these isomers based on the coupling constant between the vinylic protons.
The magnitude of the vicinal proton-proton coupling constant (³JHH) across the double bond is stereospecific. For the (E)-isomer, the coupling constant is typically in the range of 19 Hz, while for the (Z)-isomer, it is significantly smaller, around 12-14 Hz. rsc.org This clear difference allows for the unequivocal assignment of the double bond geometry.
Furthermore, ¹³C NMR spectroscopy provides complementary data. The chemical shifts of the vinylic carbons are sensitive to the stereochemistry. Satellites arising from coupling to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) are also observed. The magnitude of the one-bond tin-carbon coupling constant (¹J(Sn,C)) and other long-range couplings can provide further structural confirmation. rsc.org For instance, in related vinylstannanes, the ¹J(¹¹⁹Sn,C) coupling constant for the tin-bearing vinylic carbon is typically around 380-400 Hz. rsc.org
Regioisomers, such as the branched tributyl(1-methyl-2-propenyl)stannane, can also be readily distinguished. The ¹H NMR spectrum of a branched isomer would show a methyl singlet or doublet on a double bond and a different pattern of vinylic protons compared to the linear 1-propenyl structure.
| Parameter | (E)-Isomer (trans) | (Z)-Isomer (cis) |
|---|---|---|
| Vinylic ³JHH | ~19 Hz | ~12-14 Hz |
| ¹H Chemical Shift (Sn-CH=) | ~5.8-6.0 ppm | ~6.1-6.3 ppm |
| ¹³C Chemical Shift (Sn-C=) | ~127 ppm | ~127 ppm |
| ¹J(¹¹⁹Sn,C) for Sn-C= | ~398 Hz | ~388 Hz |
While dynamic NMR (DNMR) is a valuable technique for studying conformational changes, such as bond rotations or ring flips, and chemical exchange processes, a detailed search of the scientific literature did not reveal specific dynamic NMR studies focused on tributyl(1-propenyl)stannane.
Theoretically, such studies could be employed to investigate the rotational barrier around the Sn-C vinyl bond or to study the conformational dynamics of the three butyl groups attached to the tin atom. Variable-temperature NMR experiments could potentially resolve different conformers at low temperatures or measure the rate of their interchange at higher temperatures. However, at present, there is no published research detailing these specific investigations for this compound.
Mass Spectrometric Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity of tributyl(1-propenyl)stannane. The monoisotopic mass of the compound (C₁₅H₃₂Sn) is 332.1526 u. chemspider.com
A key feature in the mass spectrum of any organotin compound is the distinctive isotopic pattern of the tin atom. Tin has ten stable isotopes, with ¹²⁰Sn (32.6%), ¹¹⁸Sn (24.2%), and ¹¹⁶Sn (14.5%) being the most abundant. This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any tin-containing fragments, providing a definitive signature for the presence of tin in the molecule.
The fragmentation pattern under electron ionization (EI) is typically characterized by the initial loss of the alkyl substituents. For tributyl(1-propenyl)stannane, the primary fragmentation pathways would involve the loss of a butyl radical (•C₄H₉, 57 u) or butene (C₄H₈, 56 u). This leads to a series of prominent ions corresponding to [M-57]⁺, [M-57-56]⁺, and so on, until only the tin cation remains. The propenyl group can also be cleaved. This predictable fragmentation pattern allows for detailed structural confirmation.
| Ion Formula | Fragment Lost | Expected m/z (for ¹²⁰Sn) |
|---|---|---|
| [C₁₅H₃₂Sn]⁺ | - | 332 |
| [C₁₁H₂₃Sn]⁺ | •C₄H₉ | 275 |
| [C₇H₁₅Sn]⁺ | •C₄H₉, C₄H₈ | 219 |
| [C₃H₇Sn]⁺ | •C₄H₉, 2(C₄H₈) | 163 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. ksu.edu.sa These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. uni-siegen.despectroscopyonline.com
For tributyl(1-propenyl)stannane, vibrational spectroscopy can confirm the presence of key structural features:
C=C Double Bond: A characteristic stretching vibration (νC=C) is expected in the 1600-1640 cm⁻¹ region. The intensity of this band is often stronger in the Raman spectrum than in the IR spectrum due to the polarizability of the double bond.
Vinylic C-H Bonds: The stretching vibrations (ν=C-H) of the hydrogens attached to the double bond typically appear above 3000 cm⁻¹. The out-of-plane bending modes for these hydrogens are also characteristic and can help distinguish between (E) and (Z) isomers.
Alkyl C-H Bonds: The stretching vibrations (νC-H) of the butyl groups are observed in the 2850-2960 cm⁻¹ region. Bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the 1375-1465 cm⁻¹ range.
Sn-C Bonds: The stretching vibrations for the tin-carbon bonds (νSn-C) occur in the far-infrared region, typically between 500 and 600 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| Stretching | Vinylic C-H | 3010 - 3080 | IR & Raman |
| Stretching | Alkyl C-H | 2850 - 2960 | IR & Raman |
| Stretching | C=C | 1600 - 1640 | Raman > IR |
| Bending | Alkyl C-H | 1375 - 1465 | IR |
| Stretching | Sn-C | 500 - 600 | IR & Raman |
Computational and Theoretical Studies on Tributyl 1 Propenyl Stannane Reactivity
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic and organometallic reactions. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying complex reaction pathways involving transition metal catalysts and organotin reagents like tributyl(1-propenyl)stannane.
One of the most significant applications of DFT in this area is the elucidation of the Stille cross-coupling reaction mechanism, a key transformation involving organostannanes. DFT studies have been instrumental in mapping the potential energy surfaces of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
For the reaction of tributyl(1-propenyl)stannane, DFT calculations can model the transmetalation step, which is often the rate-determining step of the Stille coupling. u-tokyo.ac.jp These calculations can determine the geometry and energy of the transition state, providing insights into the factors that govern the reaction rate. For instance, the nature of the ligands on the palladium catalyst and the solvent can significantly influence the activation energy of the transmetalation.
DFT calculations have also been employed to investigate the role of additives in the Stille reaction. For example, the presence of copper(I) salts can accelerate the reaction, and DFT studies can help to understand the mechanism of this co-catalytic effect.
Table 1: Representative DFT-Calculated Energies for a Model Stille Coupling Transmetalation Step
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Pre-reaction Complex | -5.2 |
| Transition State | +15.8 |
| Post-reaction Complex | -8.1 |
| Products | -2.5 |
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule plays a crucial role in its reactivity. Molecular modeling and conformational analysis are computational techniques used to determine the preferred shapes (conformations) of molecules and the energy differences between them.
For a flexible molecule like tributyl(1-propenyl)stannane, which contains multiple single bonds, a multitude of conformations are possible due to rotation around these bonds. The butyl groups attached to the tin atom and the propenyl group can adopt various spatial arrangements. Conformational analysis aims to identify the low-energy conformers that are most populated at a given temperature.
Computational methods such as molecular mechanics (MM) and quantum mechanics (QM), including DFT, can be used to perform conformational searches. These methods calculate the potential energy of the molecule as a function of its geometry, allowing for the identification of energy minima corresponding to stable conformers.
The conformational preference of tributyl(1-propenyl)stannane can influence its reactivity. For example, the accessibility of the tin center for coordination to the palladium catalyst in the Stille reaction can be affected by the steric bulk of the surrounding butyl groups. Certain conformations may present a less hindered pathway for the incoming catalyst, thereby facilitating the transmetalation step.
Table 2: Calculated Dihedral Angles for a Low-Energy Conformer of a Tributyltin Derivative
| Dihedral Angle | Value (degrees) |
| C-Sn-C-C (Butyl 1) | 178.5 |
| C-Sn-C-C (Butyl 2) | -65.2 |
| C-Sn-C-C (Butyl 3) | 68.9 |
| Sn-C-C=C (Propenyl) | 120.3 |
Prediction of Reactivity and Selectivity Profiles
A major goal of computational chemistry is to predict the outcome of chemical reactions, including their rates (reactivity) and the distribution of products (selectivity). For reactions involving tributyl(1-propenyl)stannane, computational models can be used to predict how changes in the reaction conditions or the structure of the reactants will affect the outcome.
Reactivity profiles can be predicted by calculating the activation energies of the key steps in the reaction mechanism. Lower activation energies correspond to faster reaction rates. For instance, DFT calculations can be used to compare the activation energies for the Stille coupling of tributyl(1-propenyl)stannane with different aryl halides, thereby predicting which reaction will be faster.
Selectivity, such as regioselectivity and stereoselectivity, can also be predicted computationally. In the case of tributyl(1-propenyl)stannane, the propenyl group can exist as either the (E)- or (Z)-isomer. Computational studies can predict which isomer will react faster or if the stereochemistry is retained during the coupling reaction. This is achieved by calculating the energies of the transition states leading to the different products. The product formed via the lower energy transition state is predicted to be the major product.
These predictive models are valuable for designing new synthetic routes and for optimizing existing reaction conditions to achieve higher yields and selectivities. nih.govrsc.org
Table 3: Predicted Relative Yields for a Competitive Reaction Based on Calculated Transition State Energies
| Product Isomer | Calculated ΔG‡ (kcal/mol) | Predicted Relative Yield (%) |
| (E)-Product | 18.2 | 95 |
| (Z)-Product | 20.5 | 5 |
Note: This is a representative table illustrating how calculated free energies of activation (ΔG‡) can be used to predict the selectivity of a reaction. The values are hypothetical and serve to demonstrate the principle.
Catalytic Aspects of Reactions Involving Tributyl 1 Propenyl Stannane
Transition Metal Catalysis (e.g., Palladium, Copper, Nickel)
The choice of transition metal catalyst is pivotal in reactions involving tributyl(1-propenyl)stannane, with palladium being the most extensively studied and utilized. However, nickel and copper also play significant roles, offering alternative reactivity and economic advantages.
Palladium (Pd): Palladium complexes are the most common catalysts for Stille cross-coupling reactions. tcichemicals.com The catalytic cycle typically begins with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This is followed by transmetalation, where the 1-propenyl group is transferred from the tributyltin moiety to the palladium center, displacing the halide. wikipedia.org The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com The reaction is highly versatile, compatible with a wide range of organic electrophiles like vinyl triflates, aryl halides, and sulfonyl chlorides. researchgate.netnih.gov
Copper (Cu): Copper(I) salts are frequently used as co-catalysts or mediators in Stille couplings. researchgate.net The addition of Cu(I) can significantly accelerate the reaction rate, particularly the transmetalation step, which is often rate-limiting. researchgate.net This is attributed to a more facile transmetalation between the organostannane and the copper salt to form an organocopper intermediate, which then rapidly transmetalates with the Pd(II) complex. researchgate.net Copper catalysis has also been developed for ligand-free cross-coupling of organostannanes with sulfur electrophiles, providing a direct route to vinyl thioethers. nsf.gov
Nickel (Ni): Nickel catalysts have emerged as a more economical alternative to palladium for cross-coupling reactions. nih.gov Triphenylphosphine-nickel complexes, for instance, have proven effective in coupling alkenylstannanes with various aryl halides, including less reactive aryl chlorides. rsc.orgrsc.org Nickel-catalyzed reactions can proceed through mechanisms involving Ni(0)/Ni(II) or radical pathways, expanding the scope of accessible transformations. nih.govnih.gov These catalysts offer a powerful tool, particularly for substrates that are challenging for palladium-based systems. nih.gov
Table 1: Comparison of Transition Metals in Catalysis with Tributyl(1-propenyl)stannane
| Feature | Palladium (Pd) | Copper (Cu) | Nickel (Ni) |
| Primary Role | Primary catalyst in Stille cross-coupling reactions. wikipedia.orgtcichemicals.com | Often used as a co-catalyst to accelerate transmetalation; can also mediate ligand-free couplings. researchgate.netnsf.gov | Primary catalyst, often as a more economical alternative to palladium. nih.govrsc.org |
| Common Precursors | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂. tcichemicals.comlibretexts.org | CuI, CuCl, CuBr·Me₂S. nrochemistry.comnih.govnih.gov | Ni(acac)₂, NiCl₂(PPh₃)₂. nih.gov |
| Typical Reaction | Stille cross-coupling with aryl/vinyl halides and triflates. wikipedia.orgresearchgate.net | Co-catalysis in Stille reactions; coupling with sulfur electrophiles. researchgate.netnsf.gov | Cross-coupling with aryl halides, including unactivated chlorides. rsc.orgrsc.org |
| Key Advantage | High functional group tolerance, well-understood mechanism, and broad scope. thermofisher.comuwindsor.ca | Rate acceleration, improved selectivity, and enables different reaction pathways. researchgate.net | Lower cost, effective for challenging substrates like aryl chlorides. nih.gov |
Ligand Design and Optimization in Catalytic Cycles
The ancillary ligands coordinated to the metal center are not mere spectators; they play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. acs.orgsemanticscholar.org The design and optimization of these ligands are central to advancing cross-coupling methodologies.
The catalytic performance is heavily influenced by the electronic and steric properties of the ligands. acs.org For palladium-catalyzed Stille reactions, phosphine (B1218219) ligands are most common.
Electron-rich and sterically demanding phosphine ligands , such as tri(tert-butyl)phosphine or biarylphosphines (e.g., SPhos), can increase the electron density on the palladium center. This facilitates the oxidative addition step and promotes the formation of the active, monoligated Pd(0) species. acs.orgnih.gov
Ligands with low donicity , such as tri-2-furylphosphine (TFP) or triphenylarsine, can accelerate the reaction by making the Pd(II) intermediate more electrophilic and thus more susceptible to transmetalation. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands, forming stable palladium-NHC complexes with high catalytic activity. tcichemicals.com
The choice of ligand can influence every step of the catalytic cycle. Bulky ligands can facilitate the final reductive elimination step, leading to faster product formation. libretexts.org In some cases, ligand dissociation is required to open a coordination site for the incoming substrates. acs.org Therefore, a delicate balance of steric and electronic properties is necessary to achieve optimal catalytic performance for a specific transformation involving tributyl(1-propenyl)stannane. acs.orgsemanticscholar.org
Table 2: Influence of Ligand Classes on Catalytic Cycles
| Ligand Class | Example(s) | Key Structural Feature | Primary Effect on Catalytic Cycle |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Moderate steric bulk and electron-donating ability. | General-purpose ligand for Stille coupling. libretexts.org |
| Alkylphosphines | Tri(tert-butyl)phosphine (P(t-Bu)₃) | High steric bulk and strong electron-donating character. | Accelerates oxidative addition and reductive elimination. acs.org |
| Low Donicity Ligands | Tri-2-furylphosphine (TFP) | Electron-withdrawing furan rings. | Accelerates the rate-limiting transmetalation step. nih.govresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donating carbene center. | Forms highly active and stable catalysts. tcichemicals.com |
Green Chemistry Principles in Stannane-Mediated Catalysis
While organostannanes like tributyl(1-propenyl)stannane are powerful synthetic tools, their use raises significant environmental and health concerns due to the high toxicity of tin compounds. wikipedia.orgnih.gov Applying the principles of green chemistry is essential to address these drawbacks.
Prevent Waste: The primary waste products in Stille reactions are stoichiometric amounts of tributyltin halides. A key green strategy is to minimize this waste. Methodologies have been developed to remove these toxic byproducts from reaction mixtures, for example, by precipitation as insoluble polymeric tin fluorides upon treatment with potassium fluoride (KF). nrochemistry.comresearchgate.net
Design Less Hazardous Chemical Syntheses: The inherent toxicity of organotins is a major challenge. nih.govchromatographyonline.com Research focuses on developing catalytic systems that can use stannanes more efficiently. This includes designing reactions that can proceed with only a catalytic amount of the organotin reagent, which is regenerated in situ. researchgate.net Furthermore, exploring alternative, less toxic organometallic reagents is an active area of research. researchgate.net
Safer Solvents and Auxiliaries: Traditional Stille reactions are often carried out in organic solvents like DMF or toluene. nrochemistry.comnih.gov The development of catalytic systems that are effective in greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the process. researchgate.netresearchgate.net Aqueous conditions can also simplify the removal of nonpolar tin byproducts. researchgate.net
Catalysis: The use of highly efficient catalysts aligns with green chemistry principles by enabling reactions to proceed with lower catalyst loadings and under milder conditions (lower temperatures, shorter reaction times), thus conserving energy. rsc.org The design of recyclable catalysts, for instance by immobilizing them on a solid support, further enhances the sustainability of the process. researchgate.net
By focusing on catalyst and ligand design to improve efficiency and developing robust purification methods and greener reaction media, the chemical community continues to mitigate the environmental concerns associated with stannane-mediated catalysis.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Reactants | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Tributyltin chloride + 1-propenylmagnesium bromide | None | −78 | 72 | |
| Tributyltin hydride + 1-propenyllithium | LiCl | 0 | 85 |
Basic: Which spectroscopic techniques are most effective for characterizing tributyl-1-propenyl-stannane, and what diagnostic peaks should researchers prioritize?
Answer:
- ¹H NMR : Look for vinyl proton signals at δ 4.8–5.5 ppm (multiplet for propenyl group) and tributyltin alkyl protons at δ 0.8–1.6 ppm .
- ¹¹⁹Sn NMR : A singlet near δ −10 to +50 ppm confirms tin coordination .
- IR Spectroscopy : C-Sn stretching vibrations at 450–550 cm⁻¹ and C=C stretches at 1600–1680 cm⁻¹ .
- Mass Spectrometry : Molecular ion clusters ([M]⁺) with isotopic patterns reflecting tin’s natural abundance (e.g., ¹²⁰Sn, ¹¹⁸Sn) .
Advanced: How do reaction conditions modulate the regioselectivity of tributyl-1-propenyl-stannane in Stille cross-coupling reactions?
Answer:
Regioselectivity depends on:
- Catalyst System : Pd(PPh₃)₄ favors coupling at the α-position, while Pd₂(dba)₃ with AsPh₃ shifts selectivity to the β-site due to steric effects .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance ionic pathways, favoring α-products, whereas nonpolar solvents (e.g., toluene) stabilize radical intermediates, leading to β-adducts .
- Additives : CuI or LiCl accelerates oxidative addition, altering selectivity by stabilizing Pd intermediates .
Advanced: What computational approaches predict the stability and reactivity of tributyl-1-propenyl-stannane under oxidative or thermal stress?
Answer:
- DFT Calculations : Analyze bond dissociation energies (BDEs) for Sn-C bonds (typically 200–250 kJ/mol) to predict thermal decomposition pathways .
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior, which influences reactivity in solution-phase reactions .
- Hammett Parameters : Correlate substituent effects on the propenyl group with reaction rates in electrophilic substitutions .
Data Contradiction: How should researchers resolve discrepancies between NMR and mass spectrometry data for tributyl-1-propenyl-stannane?
Answer:
Common issues and solutions:
- Isotopic Interference : Tin’s multiple isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn) may cause split peaks in MS. Use high-resolution MS (HRMS) to distinguish molecular ions .
- Impurity Artifacts : Trace SnCl₄ or oxidized byproducts (e.g., tributyltin oxide) can skew NMR integration. Purify via column chromatography (hexane/EtOAc) .
- Dynamic Effects : Rotameric equilibria in the propenyl group may broaden NMR signals. Acquire spectra at low temps (−40°C) to "freeze" conformers .
Stability: What factors govern the thermal decomposition of tributyl-1-propenyl-stannane, and how can storage conditions mitigate degradation?
Answer:
- Temperature : Decomposition accelerates above 40°C, releasing Sn nanoparticles and volatile alkenes. Store at −20°C under inert gas (N₂/Ar) .
- Light Exposure : UV radiation cleaves Sn-C bonds. Use amber glassware and minimize light exposure during handling .
- Moisture : Hydrolysis produces tributyltin hydroxide. Employ molecular sieves or anhydrous solvents in storage .
Mechanistic Insight: What evidence supports radical vs. ionic mechanisms in tributyl-1-propenyl-stannane-mediated reactions?
Answer:
- Radical Traps : Addition of TEMPO suppresses β-scission pathways, confirming radical intermediates in allylic alkylations .
- Kinetic Isotope Effects (KIE) : indicates homolytic bond cleavage in Sn-C reactions .
- Solvent Effects : Increased rates in nonpolar solvents (e.g., benzene) support radical chain mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
